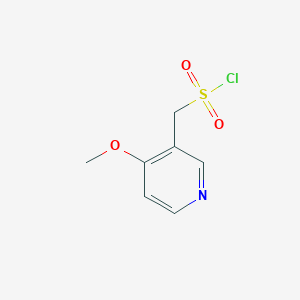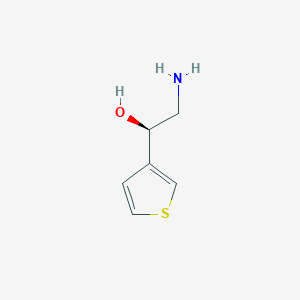
4-Ethoxy-5-fluoro-2-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-5-fluoro-2-methoxyaniline is an organic compound with the molecular formula C9H12FNO2 and a molecular weight of 185.20 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-5-fluoro-2-methoxyaniline typically involves the protection of 4-fluoro-2-methoxyaniline, followed by nitration and subsequent deprotection . The process can be summarized as follows:
Protection: 4-fluoro-2-methoxyaniline is protected to obtain N-protected-(4-fluoro-2-methoxy)aniline.
Nitration: The protected compound is nitrated to obtain N-protected-(4-fluoro-2-methoxy-5-nitro)aniline.
Deprotection: The final step involves deprotecting the nitrated compound to yield 4-fluoro-2-methoxy-5-nitroaniline.
Industrial Production Methods
The industrial production of this compound involves continuous flow acetylation and nitration processes. These methods are optimized for scalability and efficiency, ensuring high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Ethoxy-5-fluoro-2-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of 4-fluoro-2-methoxyaniline yields 4-fluoro-2-methoxy-5-nitroaniline .
Aplicaciones Científicas De Investigación
4-Ethoxy-5-fluoro-2-methoxyaniline is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethoxy-5-fluoro-2-methoxyaniline involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of osimertinib, the compound acts as a key intermediate that undergoes further chemical transformations to produce the final active pharmaceutical ingredient .
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-2-methoxyaniline: A precursor in the synthesis of 4-Ethoxy-5-fluoro-2-methoxyaniline.
4-Fluoro-2-methoxy-5-nitroaniline: A nitrated derivative used in pharmaceutical applications.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial processes .
Propiedades
Fórmula molecular |
C9H12FNO2 |
|---|---|
Peso molecular |
185.20 g/mol |
Nombre IUPAC |
4-ethoxy-5-fluoro-2-methoxyaniline |
InChI |
InChI=1S/C9H12FNO2/c1-3-13-8-5-9(12-2)7(11)4-6(8)10/h4-5H,3,11H2,1-2H3 |
Clave InChI |
VPAGADDYOGFJRP-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C(=C1)OC)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaen-16-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B13061074.png)



![5-[(5R,9S)-9-(4-cyano-phenyl)-3-(3,5-dichloro-phenyl)-1-methyl-2,4-dioxo-1,3,7-triaza-spiro[4.4]non-7-ylmethyl]-thiophene-3-carboxylic acid](/img/structure/B13061097.png)
![(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-[5-(diaminomethylideneamino)pentanoylamino]phenyl]propanoic acid;hydrochloride](/img/structure/B13061103.png)




![tert-Butyl 4,4-difluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13061139.png)
![5-methyl-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2,3]thiadiazine-6-carbohydrazide 1,1-dioxide](/img/structure/B13061145.png)

